molecular formula C14H19N3O2 B15121148 N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide

Cat. No.: B15121148
M. Wt: 261.32 g/mol
InChI Key: HWDWTVFIYNMMIS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Formation of the morpholine ring: This can be synthesized through a cyclization reaction involving an appropriate diol and an amine.

    Coupling of the components: The final step involves coupling the cyclopropyl, pyridine, and morpholine components through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[(pyridin-4-yl)methyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[(pyridin-3-yl)methyl]piperidine-2-carboxamide

Uniqueness

N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-cyclopropyl-4-(pyridin-3-ylmethyl)morpholine-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c18-14(16-12-3-4-12)13-10-17(6-7-19-13)9-11-2-1-5-15-8-11/h1-2,5,8,12-13H,3-4,6-7,9-10H2,(H,16,18)

InChI Key

HWDWTVFIYNMMIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CN=CC=C3

Origin of Product

United States

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